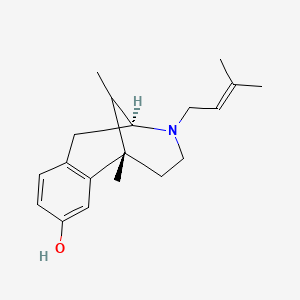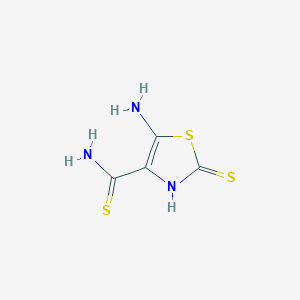
5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carbothioamide is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carbothioamide typically involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization. The reaction is usually carried out in an ethanol solvent with a base such as potassium hydroxide or sodium hydroxide. The reaction mixture is heated under reflux to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carbothioamide involves its interaction with various molecular targets. The compound can inhibit enzymes or bind to receptors, thereby modulating biochemical pathways. The sulfur and nitrogen atoms in the thiazole ring play a crucial role in its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 5-amino-2-mercaptothiazole-4-carboxamide
- 5-amino-2-thioxo-2,3-dihydro-thiazole-4-carboxylic acid amide
- 5-amino-2-thioxo-1,3-thiazoline-4-carboxamide
Uniqueness
5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carbothioamide is unique due to its specific arrangement of sulfur and nitrogen atoms within the thiazole ring, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C4H5N3S3 |
|---|---|
分子量 |
191.3 g/mol |
IUPAC名 |
5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carbothioamide |
InChI |
InChI=1S/C4H5N3S3/c5-2(8)1-3(6)10-4(9)7-1/h6H2,(H2,5,8)(H,7,9) |
InChIキー |
MQLMTPLHQRWPED-UHFFFAOYSA-N |
正規SMILES |
C1(=C(SC(=S)N1)N)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole](/img/structure/B13853270.png)
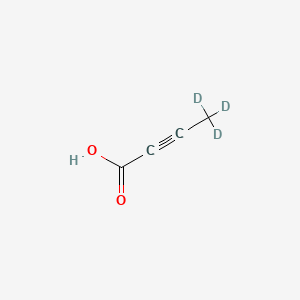
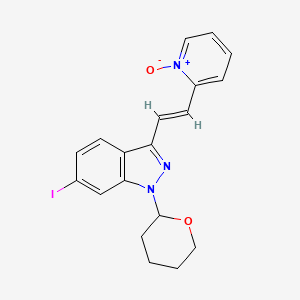
![N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide](/img/structure/B13853284.png)
![UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt](/img/structure/B13853288.png)
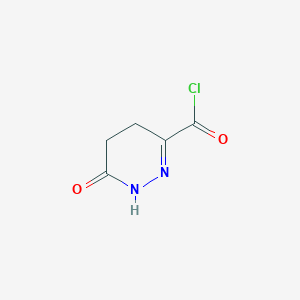
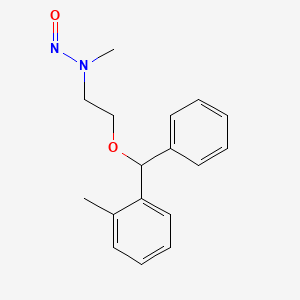


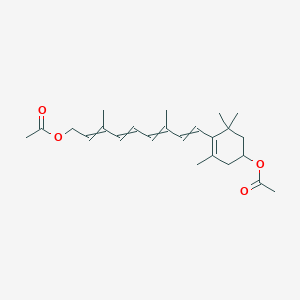
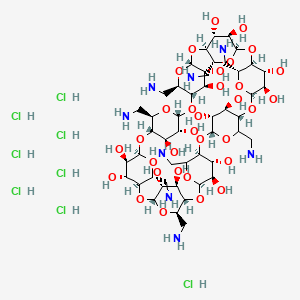
![[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate](/img/structure/B13853339.png)
